1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine
Description
Properties
IUPAC Name |
1-[1-(dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)17-11-14(19-8-4-7-15(19)20)10-12-5-3-6-13(16)9-12/h3,5-6,9,14,17H,4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLLHXILAQPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine typically involves multi-step organic reactions. Key steps may include nucleophilic substitution, sulfonamide formation, and cyclization reactions. Specific conditions such as temperature, pressure, and catalysts play a crucial role in optimizing yields and purity.
Industrial Production Methods: : Industrial production of this compound often employs scalable synthesis techniques. These methods prioritize efficiency, cost-effectiveness, and minimal environmental impact. Advanced equipment and automated processes are utilized to maintain consistency and quality control during production.
Chemical Reactions Analysis
Types of Reactions: : 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Addition of hydrogen or removal of oxygen using reducing agents.
Substitution: Replacement of atoms or groups within the molecule with other atoms or groups.
Hydrolysis: Cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as solvents, temperature, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed: : Major products from these reactions include oxidized, reduced, or substituted derivatives of the original compound. These derivatives often possess distinct physical and chemical properties, expanding the compound's utility.
Scientific Research Applications
Chemistry: : In chemistry, 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: : In biological research, this compound is explored for its interactions with biological macromolecules, including proteins and nucleic acids. It serves as a probe for studying biochemical pathways and mechanisms.
Medicine: : In medicine, this compound shows promise as a therapeutic agent. Its potential to modulate biological targets opens avenues for drug development in treating various diseases.
Industry: : Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for creating high-performance materials.
Mechanism of Action
The mechanism by which 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine exerts its effects involves interactions with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. These interactions often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways affected by this compound can lead to alterations in cellular functions, offering therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and pharmacological distinctions between the target compound and analogs derived from the evidence:
Key Findings:
Structural Flexibility vs. In contrast, the pyrazole-based analog () exhibits a planar structure, favoring π-π interactions in enzyme binding .
Fluorinated Substituents: The 3-fluorophenyl group in the target compound contrasts with the 6-fluoro substituent in the quinolone analog (). Fluorination in aromatic systems typically enhances bioavailability and metabolic stability, as seen in fluoroquinolones .
Functional Group Impact: The dimethylsulfamoylamino group may offer superior metabolic stability compared to boronic acid (), which is prone to hydrolysis .
Analytical Challenges: Impurity profiling methods for drospirenone derivatives () highlight the necessity of rigorous HPLC or spectroscopic techniques to ensure purity, a standard practice applicable to the target compound’s quality control .
Biological Activity
1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine is a compound with the CAS number 1421449-73-1. Its molecular formula is C15H22FN3O3S, and it has a molecular weight of approximately 343.42 g/mol. This compound exhibits a range of biological activities that have garnered interest in pharmacological research.
The biological activity of this compound is primarily linked to its interaction with various biological targets, which can influence multiple pathways in cellular processes. The presence of the dimethylsulfamoylamino group and the fluorophenyl moiety suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and neuroprotection.
Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating serotonin levels and inhibiting monoamine oxidase (MAO) activity. A study on related compounds demonstrated significant antidepressant effects in animal models, showing reductions in immobility time during forced swimming tests (FST) and tail suspension tests (TST), which are standard methods for evaluating antidepressant efficacy .
Cytotoxicity
In addition to its potential antidepressant effects, there are indications that this compound may also possess cytotoxic properties. The cytotoxicity was evaluated using brine shrimp lethality bioassays, where compounds derived from similar structures exhibited varying levels of toxicity. The ED50 values were calculated to assess the relative toxicity, with lower values indicating higher toxicity .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antidepressant | Potentially inhibits MAO and modulates serotonin levels, reducing immobility in animal models. |
| Cytotoxicity | Exhibits varying levels of cytotoxicity; further studies needed to fully characterize this effect. |
| Neuroprotective | May offer neuroprotective benefits through modulation of neurotransmitter systems. |
Study on Related Compounds
A comparative study highlighted the importance of fluorination in drug design, noting that compounds with fluorinated phenyl groups often exhibit enhanced pharmacokinetic properties, such as improved metabolic stability and bioavailability . This finding suggests that this compound may benefit from similar enhancements due to its structural characteristics.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies typically involve computational simulations that assess how well a compound can bind to specific receptors or enzymes implicated in disease processes . Such insights are critical for understanding the therapeutic potential and optimizing the structure for better efficacy.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxopyrrolidine, and how can reaction conditions be optimized?
- Methodology : Begin with stepwise coupling of the pyrrolidine core and dimethylsulfamoylamino-fluorophenylpropan-2-yl moiety, using methods analogous to those in EP 4 374 877 A2 (e.g., coupling under mild basic conditions with DCC/DMAP) . Optimize yield by varying catalysts (e.g., Pd-based for aryl coupling), temperature (40–60°C), and solvent polarity (DMF vs. THF). Monitor intermediates via TLC/HPLC and purify via column chromatography with gradient elution (hexane/EtOAc) .
Q. How should researchers perform structural elucidation of this compound using spectroscopic techniques?
- Methodology : Use high-resolution NMR (¹H, ¹³C, 2D-COSY) to confirm the pyrrolidine ring conformation and substituent positions. For example, NOESY can identify spatial proximity between the dimethylsulfamoyl group and fluorophenyl ring. Complement with FT-IR (C=O stretch at ~1680 cm⁻¹ for the oxopyrrolidine) and HRMS for molecular ion verification .
Q. What in vitro models are suitable for initial biological screening of this compound?
- Methodology : Use cancer cell lines (e.g., lymphoma U937, neuroblastoma SH-SY5Y) and normal cell lines (e.g., lung Hs888Lu) for cytotoxicity assays (MTT/CellTiter-Glo). Include dose-response curves (1–100 µM) and compare results to pyrrolidine precursors, as seen in spiroisoxazoline studies .
Advanced Research Questions
Q. How can contradictory cytotoxicity data between pyrrolidine-based compounds and their derivatives be resolved?
- Methodology : Analyze discrepancies by comparing cell line specificity (e.g., lymphoma vs. neuroblastoma), assay conditions (serum-free vs. serum-containing media), and mechanistic studies (e.g., apoptosis vs. necrosis markers). For example, spiroisoxazoline derivatives showed tumor-specific cytotoxicity, unlike their pyrrolidine precursors, suggesting divergent mechanisms . Use RNA-seq or proteomics to identify target pathways.
Q. What methodologies are effective for studying structure-activity relationships (SAR) of analogs of this compound?
- Methodology : Synthesize analogs with substitutions on the fluorophenyl ring (e.g., Cl, OMe) or pyrrolidine core (e.g., methyl, hydroxy groups). Test inhibitory activity in enzyme assays (e.g., phosphoribosyltransferases) and correlate with computational docking (AutoDock Vina). Adjust steric/electronic parameters based on Ki values, as demonstrated in phosphonate nucleotide studies .
Q. How can computational modeling predict the conformational stability of the pyrrolidine ring under physiological conditions?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model ring puckering and hydrogen-bonding interactions. Validate with NMR data (e.g., coupling constants for cis/trans conformers) and compare to constrained pyrrolidine derivatives in aqueous buffers at varying pH .
Q. What strategies resolve discrepancies in biological activity across studies?
- Methodology : Use orthogonal assays (e.g., ATP depletion vs. caspase activation) and diverse model systems (2D vs. 3D cell cultures, primary cells). For neuroprotection claims, employ oxidative stress models (e.g., H₂O₂-induced SH-SY5Y damage) and validate with ROS detection probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
